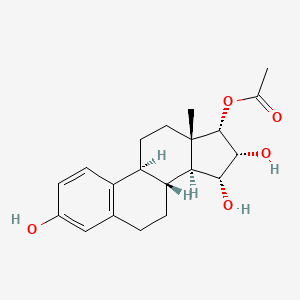

Estetrol 17-Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOMSUGRAWOOOF-BVMALAMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747715 | |

| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-23-7 | |

| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of Estetrol 17 Acetate

Methodologies for the Synthesis of Estetrol (B1671307) Precursors

The journey from estrone (B1671321) to estetrol 17-acetate involves the strategic formation of key intermediates. These precursors are designed to facilitate the introduction of the characteristic hydroxyl groups of estetrol, particularly at the C-15 and C-16 positions.

| Route | Key Steps | Key Reagents | Reported Overall Yield |

|---|---|---|---|

| Fishman & Guzik (1968) | C-17 reduction, diacetylation, cis-hydroxylation | LiAlH4, OsO4 | ~7% newdrugapprovals.orggoogle.com |

| Nambara et al. (1976) | C-17 protection, C-3 acetylation, bromination/dehydrobromination, deprotection, C-17 reduction, diacetylation | Ethylene glycol, p-toluenesulfonic acid | ~8% google.comgoogle.com |

| Modern Benzyl-Protected Route | 3-OH benzylation, C-17 reduction, 17-OH acetylation, cis-hydroxylation | Benzyl (B1604629) bromide, polymer-bound OsO4 | 10.8% newdrugapprovals.org |

Palladium-Catalyzed Reactions in Estetrol Intermediate Synthesis

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high selectivity and efficiency for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com In the context of estetrol synthesis, palladium catalysis is particularly relevant for creating specific intermediates.

One key application of palladium catalysis is in the deprotection of benzyl ether groups. google.com In synthetic routes where the 3-hydroxyl group of an estrone derivative is protected as a benzyl ether, this protecting group is typically removed in a later step via catalytic hydrogenation. google.comgoogle.com.na This reaction is commonly carried out using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. newdrugapprovals.orggoogle.com This method is highly efficient, often proceeding with high yields, for instance, a 90% yield for the conversion of 17-acetyl-3-benzyl estetrol to 17-acetyl estetrol. newdrugapprovals.org

Furthermore, palladium-catalyzed reactions have been explored for the stereoselective introduction of functional groups in steroid systems, which could be applicable to the synthesis of estetrol analogs. google.com While not a direct part of the primary estetrol synthesis pathways discussed, these advanced methods highlight the potential of palladium catalysis in generating structural diversity within this class of compounds.

Specific Acetylation and Deacetylation Strategies at the C-17 Position

The hydroxyl group at the C-17 position of estetrol precursors and estetrol itself plays a crucial role in the synthetic strategy. Its selective protection as an acetate (B1210297) ester and subsequent deprotection are key steps in many synthetic routes.

Selective Esterification Techniques for this compound Formation

The formation of this compound is a critical step, often performed on an intermediate that already has the 3-hydroxyl group protected. For instance, after the reduction of the 17-keto group of a 3-O-benzyl protected estrone derivative, the resulting 17-hydroxyl group is acetylated. google.com.na This selective esterification is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com.na This method allows for the specific acetylation of the C-17 hydroxyl group while the protected 3-hydroxyl group remains intact.

In other routes, a diacetate intermediate is formed. For example, after the reduction of the 17-carbonyl group of a 15-ene-estrone derivative, both the 3- and 17-hydroxyl groups can be acetylated simultaneously. newdrugapprovals.orggoogle.com This diacetate is then carried forward to the oxidation step. newdrugapprovals.orggoogle.com

Hydrolysis of Acetate Groups in Estetrol Derivatives

The final step in many estetrol syntheses is the hydrolysis of the acetate protecting groups to yield the free tetraol. google.com Specifically, to obtain estetrol from estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol-3,17-diacetate or its 17-monoacetate derivative, a hydrolysis reaction is performed. newdrugapprovals.orggoogle.com This is typically an alkaline hydrolysis, carried out by treating the acetylated compound with a base such as potassium carbonate (K2CO3) in a protic solvent like methanol (B129727) at room temperature. newdrugapprovals.orggoogle.com This method efficiently cleaves the ester bond(s) to reveal the hydroxyl groups, often with high yields. For example, the hydrolysis of 17-acetyl-estetrol to estetrol using K2CO3 in methanol has been reported to proceed with a 92.5% yield. newdrugapprovals.org The hydrolysis of 16α-3H-estrone acetate has also been performed to obtain 16α-3H-estrone, a substrate for studying estetrol biosynthesis. researchgate.net

Synthesis of Related this compound Analogs and Impurities

The synthesis of analogs and the characterization of impurities are important aspects of pharmaceutical development. In the context of this compound, several related compounds have been identified or synthesized.

One such related compound is 15,16-Deshydroxy 3-O-Benzyl this compound. synzeal.comchemicalbook.com This compound is an impurity in the synthesis of estetrol and is characterized by the absence of the 15- and 16-hydroxyl groups. synzeal.com Its chemical name is (8R,9S,13S,14S,17S)-3-(Benzyloxy)-13-methyl-7,8,9,11,12,13,14,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl acetate. synzeal.com

The synthesis of other analogs can involve modifying the core estetrol structure. For example, the synthesis of 14,17-propano analogues of estradiol (B170435) has been described, starting from a 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate. rsc.org While not directly estetrol analogs, these synthetic strategies demonstrate how the steroid backbone can be modified to create new structures.

Synthesis of Deshydroxy and Benzyl Estetrol Derivatives

The preparation of derivatives lacking the 15- and 16-hydroxyl groups (deshydroxy) or containing a benzyl ether at the C3 position is crucial for investigating the role of these functional groups. The benzyl group, in particular, serves as a robust protecting group during synthesis. newdrugapprovals.orggoogle.com

A common route involves the benzylation of the C3 phenolic hydroxyl group of an estrone derivative. patsnap.com For instance, 3-Benzyloxy-estra-1,3,5(10),15-tetraen-17-ol can be acetylated using acetic anhydride and 4-dimethylaminopyridine in pyridine to yield 17-Acetyloxy-3-benzyloxy-estra-1,3,5(10),15-tetraene. newdrugapprovals.org This intermediate is a direct precursor to 17-Acetyl-3-Benzyl estetrol. The synthesis proceeds via cis-hydroxylation of the C15-C16 double bond, often using an oxidizing agent like osmium tetroxide (OsO₄), to introduce the 15α,16α-diol. newdrugapprovals.orggoogle.com The synthesis of an analogue where a benzyl ether is present on the 3-position has also been reported. justia.com

The synthesis of deshydroxy derivatives, such as 15,16-Deshydroxy 3-O-Benzyl this compound, would follow a similar pathway but omit the final dihydroxylation step, preserving the C15-C16 bond as a double or single bond depending on the specific synthetic target. synzeal.comamericanchemicalsuppliers.com

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Synthetic Feature |

|---|---|---|---|

| 17-Acetyl-3-Benzyl estetrol | C₂₇H₃₂O₅ | 436.54 | Benzyl ether at C3, Acetate at C17, Diol at C15/C16. newdrugapprovals.org |

| 17-Acetyloxy-3-benzyloxy-estra-1,3,5(10),15-tetraene | C₂₇H₃₀O₃ | 402.53 | Precursor with C15-C16 double bond. newdrugapprovals.org |

| 15,16-Deshydroxy 3-O-Benzyl this compound | C₂₇H₃₀O₃ | 402.53 | Lacks C15/C16 hydroxyl groups. synzeal.comamericanchemicalsuppliers.com |

Controlled Synthesis of Known Impurities and Metabolites

The controlled synthesis of known impurities and metabolites is essential for their use as reference standards in the quality control of this compound. Process-related impurities often arise from a lack of stereoselectivity during synthesis.

A significant impurity formed during the cis-hydroxylation step is the isomeric 15β,16β-diol. google.comgoogle.com The oxidation of the D-ring double bond with OsO₄ can yield a mixture of the desired 15α,16α-diol and the undesired 15β,16β-diol isomer. google.comgoogle.com For example, some syntheses have reported isomeric ratios of 74/26 for the 15α,16α to 15β,16β products, making the isolation of the pure desired product a critical purification challenge. google.com Other potential process impurities, such as the Estetrol Hydroxy Enol Impurity, have also been identified. axios-research.comsynzeal.com

The primary metabolites of estetrol in humans are glucuronide and sulfate (B86663) conjugates. mdpi.comnih.gov The main metabolites identified in plasma are E4-16-glucuronide and E4-3-glucuronide. nih.gov The controlled synthesis of these compounds for analytical purposes would involve reacting estetrol with a glucuronic acid donor in the presence of specific enzymes or chemical catalysts to achieve conjugation at the desired hydroxyl group.

| Compound Name | Compound Type | Origin |

|---|---|---|

| 15β,16β-diol isomer | Process Impurity | Non-stereoselective oxidation of the C15-C16 double bond. google.comgoogle.com |

| Estetrol Hydroxy Enol Impurity | Process Impurity | Side reaction during synthesis. axios-research.com |

| Estetrol-16-glucuronide (E4-16-glucuronide) | Metabolite | Phase II metabolism in the body. nih.gov |

| Estetrol-3-glucuronide (E4-3-glucuronide) | Metabolite | Phase II metabolism in the body. nih.gov |

Optimization of Synthetic Yields and Purity for Research Applications

One key area of optimization has been the selection of protecting groups. It was discovered that using an acetyl group to protect the 3-hydroxy function of the estrone starting material led to low purity due to its sensitivity to hydrolysis and solvolysis. newdrugapprovals.org The use of a more stable benzyl ether protecting group was found to be more effective for achieving higher purity in the final product. newdrugapprovals.orggoogle.com

Modern process intensification strategies, such as the use of continuous flow chemistry, have shown promise for synthesizing key estetrol intermediates. acs.org A metal-free synthesis of an estetrol key intermediate using intensified continuous flow conditions achieved a high selectivity of 86% and a yield of 80% in a significantly reduced reaction time of 30 minutes. acs.org This approach aligns with sustainability goals by improving productivity and enhancing safety. acs.org

Further optimization involves refining reaction conditions, such as the choice of solvent and temperature, and improving purification techniques. google.com For the synthesis of acetate esters, strategies like dynamic optimization of batch reactive distillation can be employed to overcome equilibrium limitations and produce a product of very high purity. researchgate.net The objective of these combined efforts is to develop an economical and industrially scalable process that delivers this compound of a quality suitable for demanding research applications. google.comgoogle.com

| Methodology | Key Feature | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Early Lab-Scale Synthesis (e.g., Fishman, Nambara) | Multi-step from estrone; OsO₄ oxidation. | ~7-8% | Not specified; isomeric impurities present. | newdrugapprovals.orgjustia.comgoogle.com |

| Optimized Batch Process | Use of robust protecting groups (e.g., benzyl ether). | > 12.5% | > 99% | google.com |

| Continuous Flow Chemistry (for intermediate) | Process intensification; short reaction time. | 80% | 86% Selectivity | acs.org |

Structural and Physicochemical Characterization for Research Applications

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of Estetrol (B1671307) 17-acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic arrangement within a molecule. rsc.orgrsc.org For Estetrol 17-acetate, both ¹H and ¹³C NMR are employed to confirm its identity and structure.

In ¹H NMR spectroscopy of a related compound, 17-acetyl estetrol, specific proton signals are observed that correspond to its molecular structure. newdrugapprovals.org For instance, signals in the aromatic region are indicative of the phenolic A-ring common to estrogens. newdrugapprovals.org The presence of a singlet peak around 2.18 ppm is characteristic of the methyl protons of the acetate (B1210297) group at the C17 position. newdrugapprovals.org Another key signal is a singlet for the methyl group at C18, which appears at approximately 0.91 ppm. newdrugapprovals.org The various multiplets observed in the spectrum correspond to the protons of the steroid's polycyclic structure. newdrugapprovals.org

¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the acetate group, the carbons of the aromatic ring, and the C18 methyl carbon. This detailed spectral data is crucial for confirming the successful synthesis and purity of the compound.

Table 1: Representative ¹H NMR Chemical Shifts for 17-acetyl estetrol This table presents data for a closely related compound and serves as an illustrative example.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.14 | d | 8.0 |

| Aromatic H | 6.60 | dd | J₁ = 2.6, J₂ = 8.8 |

| Aromatic H | 6.56 | d | 2.4 |

| H-17 | 4.81 | dd | J₁ = 3.4, J₂ = 6.4 |

| Acetate CH₃ | 2.18 | s | - |

| C-18 CH₃ | 0.91 | s | - |

Data sourced from similar compound analysis. newdrugapprovals.org

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. pharmaffiliates.comusbio.net The molecular formula for this compound is C₂₀H₂₆O₅, corresponding to a molecular weight of approximately 346.4 g/mol . aquigenbio.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. google.com The fragmentation pattern observed in the mass spectrum offers valuable structural information, often showing the loss of the acetyl group as a characteristic fragmentation pathway for acetylated steroids.

Infrared (IR) spectroscopy identifies the functional groups present in this compound. spectroscopyonline.com Key absorption bands would include a strong peak for the carbonyl (C=O) stretch of the ester group, typically around 1735 cm⁻¹. spectroscopyonline.com The spectrum would also show broad absorption due to the hydroxyl (-OH) groups and characteristic peaks for the aromatic ring C-H and C=C bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Estrogens typically exhibit a characteristic absorption maximum around 280 nm due to the phenolic A-ring. nih.govresearchgate.net The UV-Vis spectrum is useful for quantitative analysis and for confirming the presence of the chromophore. scielo.br

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Typical Value/Range |

|---|---|---|

| Molecular Weight (MS) | [M]⁺ | ~346.4 g/mol aquigenbio.compharmaffiliates.com |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1735 cm⁻¹ spectroscopyonline.com |

| Hydroxyl (O-H) Stretch | Broad, ~3200-3600 cm⁻¹ researchgate.net | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax (in Methanol) | ~280 nm nih.govresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for its quantification in various matrices. humanjournals.comgreenpharmacy.info Reversed-phase HPLC methods, often using a C18 column, are commonly employed. nih.govgreenpharmacy.info The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govchemrj.org

Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. google.com A high-purity reference standard of this compound is crucial for accurate quantification in research applications. aquigenbio.com HPLC methods can be validated according to ICH guidelines to ensure they are accurate, precise, and robust. greenpharmacy.info For instance, a method for a related compound achieved a purity of 99.2%. google.com

Table 3: Illustrative HPLC Parameters for Steroid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase nih.govgreenpharmacy.info |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer nih.govchemrj.org |

| Flow Rate | Typically 1.0 mL/min greenpharmacy.info |

| Detection | UV at ~280 nm nih.gov or an isosbestic point greenpharmacy.info |

| Purity Achieved | >99% google.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions during the synthesis of this compound. mit.eduwikipedia.org It allows for the quick visualization of starting materials, intermediates, and the final product on a single plate. mit.edu

The separation on a TLC plate, typically coated with silica (B1680970) gel, depends on the polarity of the compounds and the solvent system (mobile phase) used. wikipedia.orgukessays.com For instance, a solvent system of heptane (B126788) and ethyl acetate has been used to monitor reactions involving acetylated estetrol derivatives, with a reported Rf value of 0.2 for a 1:1 mixture. newdrugapprovals.org By comparing the spots of the reaction mixture to those of the starting material and the expected product, chemists can determine when a reaction is complete. wikipedia.org While primarily qualitative, TLC is an invaluable tool for optimizing reaction conditions and for preliminary purity assessment before employing more quantitative methods like HPLC. ukessays.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Crystallography and Conformational Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of this compound are critical determinants of its biological activity and physicochemical properties. While detailed crystallographic data for this compound is not extensively available in the public domain, analysis of the parent compound, estetrol, and related steroidal structures provides significant insights.

Crystallographic Insights from Estetrol

A 2023 study by Coppi et al. provided a comprehensive analysis of the crystal structure of estetrol and its solvates, which can serve as a valuable reference for understanding the likely solid-state conformation of its 17-acetate derivative. mdpi.com The study revealed that estetrol can crystallize in different forms, including a monohydrate and a methanol hemisolvate, each with distinct crystal packing and hydrogen-bonding networks. mdpi.com

For instance, estetrol monohydrate crystallizes in the triclinic space group P1, with twelve independent molecules in the asymmetric unit. mdpi.com This complexity arises from the extensive network of intermolecular hydrogen bonds involving the four hydroxyl groups and water molecules. mdpi.com The crystal packing is characterized by a "head-to-tail" arrangement of the steroid molecules. mdpi.com

| Parameter | Estetrol Monohydrate | Estetrol Methanol Hemisolvate |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | C2 |

| Molecules per Asymmetric Unit (Z') | 12 | 4 |

| Key Interactions | Extensive O-H···O hydrogen bonding with water molecules | O-H···O hydrogen bonding with neighboring estetrol and methanol molecules |

| Molecular Arrangement | Head-to-tail | Head-to-tail |

The acetylation of the 17β-hydroxyl group in this compound would alter these hydrogen-bonding patterns, likely leading to different crystal packing and potentially different polymorphic forms compared to the parent estetrol. The bulky acetate group would introduce steric hindrance and change the electronic distribution around the D-ring of the steroid.

Conformational Analysis

The conformation of the steroid nucleus, particularly the A, B, C, and D rings, is crucial for receptor binding and biological function. In the absence of specific experimental data for this compound, its conformation can be inferred from studies on related estrogens.

The A-ring of this compound, being aromatic, is planar. The B and C rings typically adopt chair conformations, which is a common feature for the steroidal skeleton, providing it with a rigid and predictable three-dimensional shape. nih.gov The D-ring, a five-membered ring, is more flexible and can adopt various conformations, such as an envelope or a twisted form. The conformation of the D-ring is particularly influenced by the substituents at C17.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for conformational analysis in solution. While a complete NMR analysis of this compound is not publicly available, 1H-NMR data for the related intermediate, 17-acetyl-3-benzyl estetrol, has been reported in patent literature. newdrugapprovals.org The chemical shifts and coupling constants of the protons, particularly those on the D-ring and the acetyl group, would provide valuable information about the preferred conformation in solution.

Advanced Analytical Methodologies for Estetrol 17 Acetate Research and Quality Control

Development and Validation of Quantitative Analytical Methods

Quantitative analysis of Estetrol (B1671307) 17-Acetate relies on highly specific and sensitive analytical methods. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, ranging from purity testing of the active pharmaceutical ingredient (API) to trace-level detection in biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Estimation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of steroid esters due to its precision and reliability. A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of Estetrol 17-Acetate.

Chromatographic Conditions: A standard RP-HPLC method would employ a C18 column, which is effective for separating moderately non-polar compounds like steroid esters. nih.gov The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. humanjournals.com For instance, a mobile phase composition of acetonitrile and water in a 60:40 (v/v) ratio has been used for the related compound, methenolone (B1676379) acetate (B1210297). pensoft.net Isocratic elution at a flow rate of 1.0 mL/min is common. pensoft.netscielo.br

Detection: UV detection is suitable for this compound, as the phenolic A-ring of the steroid structure provides chromophores that absorb in the UV spectrum. A detection wavelength is chosen to maximize sensitivity; for similar estrogens, wavelengths around 220-280 nm are often used. nih.govchemrj.org

Application: This method is ideal for determining the purity of this compound in bulk drug substance and for quantifying it in pharmaceutical dosage forms. It provides the accuracy needed for quality control and stability testing.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity and Specificity

For applications requiring higher sensitivity, such as analyzing low concentrations of this compound in biological fluids from animal studies, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.gov This technique combines the separation power of LC with the mass-resolving capability of MS, providing exceptional specificity and low detection limits. nih.gov

Ionization and Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroid esters. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition ensures that only the analyte of interest is quantified, eliminating interference from other matrix components. nih.gov

Advantages: The high selectivity of LC-MS/MS minimizes the need for extensive sample cleanup. endocrine-abstracts.org Its sensitivity allows for the quantification of analytes at picogram-per-milliliter (pg/mL) levels, which is often necessary for pharmacokinetic studies. nih.gov

Method Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ

Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. Key parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.net

Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response. The method is considered linear if the correlation coefficient (r²) of the calibration curve is typically ≥ 0.995. nih.gov For steroid esters, linearity is often established over a range suitable for the expected concentrations in samples. researchgate.net

Accuracy: Accuracy reflects how close the measured value is to the true value. It is assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. Acceptable recovery is generally within 80-120%. nih.govscielo.br

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), with acceptance criteria typically set at an RSD of ≤ 2% for HPLC assays and ≤ 15% for bioanalytical LC-MS methods. pensoft.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. chemrj.org These values are crucial for trace analysis. For example, LC-MS/MS methods for steroid esters can achieve LOQs in the sub-ng/mL range. nih.gov

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criterion | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.6% |

| Precision (RSD %) | ≤ 2.0% | 0.8% |

| LOD (µg/mL) | Signal-to-Noise Ratio > 3:1 | 0.19 |

| LOQ (µg/mL) | Signal-to-Noise Ratio > 10:1 | 0.59 |

This table presents hypothetical but typical data for a validated HPLC method for a steroid ester, based on findings for similar compounds. humanjournals.com

Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound from complex biological matrices, such as those encountered in animal studies, requires effective sample preparation to remove interfering substances and concentrate the analyte. rsc.org

Extraction from Biological Samples (e.g., plasma, tissue homogenates in animal studies)

The primary goal of extraction is to isolate the analyte from interfering components like proteins, lipids, and salts. doi.org

Protein Precipitation (PP): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol (B129727), is added to the plasma sample to denature and precipitate proteins. endocrine-abstracts.orgrsc.org After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may not provide the cleanest extracts.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). scielo.br Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used to extract steroids from plasma. rsc.org This technique generally yields cleaner extracts than PP.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning and concentrating analytes from complex samples. rsc.orguq.edu.au It offers superior selectivity compared to PP and LLE.

Purification and Enrichment Strategies for Trace Analysis

For trace analysis, SPE is the preferred method for purification and enrichment. mdpi.com

Mechanism: The sample is loaded onto a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. nih.gov

Sorbent Selection: For steroid esters, reversed-phase sorbents like C18 are very common. nih.govuq.edu.au These non-polar materials retain the moderately non-polar analyte from the aqueous sample, while polar interferences pass through.

Benefits: SPE not only purifies the sample but also concentrates the analyte, significantly enhancing the sensitivity of the subsequent analytical method. This is particularly important for achieving the low limits of quantitation required in pharmacokinetic research. tandfonline.com Modern variations like volumetric absorptive microsampling (VAMS) can also be used for collecting small, accurate volumes of whole blood, which are then typically processed using these extraction techniques. researchgate.net

Application of this compound as a Reference Standard in Bioanalysis and Impurity Profiling

This compound is a high-quality, well-characterized chemical compound essential for pharmaceutical research and development. aquigenbio.com As a derivative of Estetrol, it serves as a critical reference standard in various analytical applications, including bioanalysis and impurity profiling for the active pharmaceutical ingredient (API) Estetrol. alignspharma.compharmaffiliates.com Reference standards are materials of established purity and identity, which are crucial for ensuring the accuracy, precision, and reliability of analytical methods as mandated by regulatory bodies. europa.eueuropa.eu The use of this compound is vital in analytical method development, validation, and routine quality control (QC) applications, particularly in the context of Abbreviated New Drug Applications (ANDA) submissions. aquigenbio.comchemwhat.comsynzeal.com

As a reference material, this compound may be supplied with comprehensive characterization data and can be traceable to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), where feasible. aquigenbio.comchemwhat.com This ensures its suitability for its intended analytical purpose.

Table 1: Chemical Properties of this compound Reference Standard

| Property | Value | Source |

|---|---|---|

| CAS Number | 690996-23-7 | aquigenbio.comusbio.net |

| Molecular Formula | C₂₀H₂₆O₅ | aquigenbio.comusbio.net |

| Molecular Weight | 346.4 g/mol | aquigenbio.com |

| IUPAC Name | (8R,9S,13S,14S,15R,16R,17R)-3,15,16-trihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | aquigenbio.com |

| Synonym | (15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol 17-Acetate | usbio.net |

Use in Method Development and Validation for Estetrol Quantification

The accurate quantification of Estetrol in biological matrices (e.g., plasma, whole blood) and pharmaceutical dosage forms is fundamental for pharmacokinetic studies and for ensuring product quality. nih.govhumanjournals.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose due to their sensitivity and selectivity. nih.govthermofisher.com The development and validation of these methods are governed by strict international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the generated data. europa.euresearchgate.net

This compound plays a pivotal role as a reference standard in this process. During method validation, it is used to demonstrate that the analytical procedure is suitable for its intended purpose. europa.eu This involves assessing a range of performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using precisely weighed amounts of the reference standard.

Accuracy & Precision: Accuracy measures the closeness of test results to the true value, while precision measures the degree of scatter between a series of measurements. These are evaluated by analyzing Quality Control (QC) samples, prepared from the reference standard at multiple concentration levels, against a calibration curve. europa.eu

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as metabolites or impurities. This compound can be used as a specific impurity standard to ensure the method can resolve it from the main Estetrol peak. lookchem.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined statistically using low-concentration samples prepared from the reference standard. humanjournals.com

A study developing an HPLC method for the simultaneous estimation of Drospirenone (B1670955) and Estetrol demonstrated the validation process. humanjournals.com While using Estetrol itself as the primary standard, the principles of validation are identical to those where a certified reference material like this compound would be employed. The findings from such validation studies confirm the method's reliability for routine use.

Table 2: Example Validation Parameters for a Developed HPLC Method for Estetrol Quantification

| Validation Parameter | Result for Estetrol | Regulatory Guideline |

|---|---|---|

| Retention Time (min) | 3.180 | N/A |

| % Recovery | 99.79% | Typically 98-102% |

| LOD (µg/mL) | 0.19 | Established during validation |

| LOQ (µg/mL) | 0.59 | Established during validation |

| Linearity (Regression Equation) | y = 61148x + 3213 | r² ≥ 0.995 |

(Data adapted from a study on the simultaneous estimation of Drospirenone and Estetrol. humanjournals.com)

Role in Quality Control and Assay Calibration for Research Materials

In the context of ongoing research and commercial production, this compound is indispensable for routine quality control and the calibration of analytical assays. chemwhat.comsynzeal.com Its function is to ensure the continued accuracy and performance of the validated analytical method over time.

Assay Calibration: Each analytical run for the quantification of Estetrol typically begins with the establishment of a calibration curve. europa.eu This is constructed by analyzing a series of calibration standards—samples of blank matrix spiked with the reference standard (e.g., this compound) at several known concentrations. The instrument's response to these standards is plotted against their concentrations, and a regression analysis is performed. The resulting curve is then used to calculate the concentration of Estetrol in unknown samples (e.g., from a clinical trial or a production batch). thermofisher.com

Quality Control: To ensure the validity of the results within an analytical run, Quality Control (QC) samples are analyzed alongside the unknown samples. europa.eu These QCs are also prepared by spiking a blank matrix with the this compound reference standard at concentrations that span the expected measurement range (typically low, medium, and high). According to regulatory guidelines, a predefined number of these QC samples must fall within a specified percentage (e.g., ±15%) of their nominal value for the entire analytical run to be accepted. europa.eu

Impurity Profiling: this compound is also classified as a potential impurity or a protected form of Estetrol. lookchem.comimpurity.com In pharmaceutical quality control, it is crucial to identify and quantify any impurities in the final API. By using this compound as a certified reference standard, analytical methods can be specifically calibrated to detect and measure its presence, ensuring that it does not exceed the acceptable safety thresholds in the final drug product. lookchem.com

(Based on European Medicines Agency (EMA) Guideline on bioanalytical method validation. europa.eu)

Structure Activity Relationship Sar and Computational Chemistry of Estetrol and Its Acetylated Derivatives

Conformational Analysis of Estetrol (B1671307) 17-Acetate and its Binding to Estrogen Receptors

The binding of an estrogenic ligand to its receptor is a highly specific process governed by the three-dimensional shape (conformation) of both the molecule and the receptor's ligand-binding pocket (LBP). For estrogens, binding to the nuclear estrogen receptors (ERα and ERβ) initiates a critical conformational change in the receptor itself. Specifically, the binding of an agonist like 17β-estradiol (E2) or estetrol (E4) stabilizes a conformation where helix 12 (H12) of the receptor's activation function-2 (AF-2) domain folds over the LBP, creating a binding surface for coactivator proteins and initiating gene transcription. tandfonline.comfrontiersin.orgmdpi.com

Crystallographic studies show that estetrol (E4) binds to the ERα ligand-binding domain in a manner analogous to estradiol (B170435) (E2) and estriol (B74026) (E3). tandfonline.com The core steroid structure fits within the hydrophobic cavity, and the phenolic A-ring is anchored by crucial hydrogen bonds with the residues Glutamate-353 (Glu353) and Arginine-394 (Arg394). mdpi.com

For Estetrol 17-Acetate, direct crystallographic data is not available in the reviewed literature. However, its conformational behavior and binding can be inferred from its structure and from studies on similar acetylated steroids, such as estradiol 17-acetate. The addition of an acetate (B1210297) group at the C17β position introduces significant steric bulk compared to the hydroxyl group of the parent estetrol molecule. This modification would alter the molecule's fit and interactions within the D-ring end of the LBP.

A critical consideration for C17-acetylated estrogens is their potential role as pro-drugs. Research on estradiol 17-acetate suggests that such short-chain esters may be hydrolyzed to the parent steroid (estradiol) by esterase enzymes present in target tissues like the uterus. nih.gov In this context, the primary active ligand that induces the canonical receptor conformation would be estetrol itself, released after in-vivo hydrolysis of the acetate ester. nih.gov If this compound were to bind directly, the bulky acetate group would likely disrupt the precise positioning within the LBP and alter the stability of the active H12 conformation, potentially leading to a different activity profile compared to estetrol.

Molecular Docking Simulations of this compound with Estrogen Receptor Subtypes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. plos.orgresearchgate.net For this compound, docking simulations can elucidate its potential interactions with the ERα and ERβ subtypes, even in the absence of experimental crystal structures.

The ligand-binding domain of the estrogen receptors is a well-defined hydrophobic pocket containing key amino acid residues that form specific interactions with estrogenic ligands. mdpi.com Docking studies with the parent compound, estetrol, would show its phenolic hydroxyl group at the C3 position acting as a hydrogen bond donor and acceptor with the side chains of Glu353 and Arg394. mdpi.complos.org The 17β-hydroxyl group at the other end of the steroid typically forms a hydrogen bond with the imidazole (B134444) ring of Histidine-524 (His524) in ERα. mdpi.com

When simulating the docking of this compound, the following changes are anticipated:

The interactions at the A-ring with Glu353 and Arg394 would remain, as this part of the molecule is unchanged from estetrol.

The 17-acetate group replaces the 17β-hydroxyl group. The ester's carbonyl oxygen could potentially act as a hydrogen bond acceptor, but the crucial hydrogen bond donation to His524 is lost.

The acetyl moiety introduces increased steric bulk and hydrophobicity, which would alter the van der Waals and hydrophobic contacts within that region of the LBP.

These modifications would likely result in a different binding pose and a lower predicted binding affinity for this compound compared to estetrol. Docking studies performed on other C-ring oxidized estrone (B1671321) acetate derivatives have similarly estimated a generally lower affinity of these compounds for ERα compared to estrone and 17β-estradiol. uc.ptmdpi.com

| Compound | Interaction with Glu353 & Arg394 (A-Ring Pocket) | Interaction with His524 (D-Ring Pocket) | Predicted Relative Binding Affinity |

|---|---|---|---|

| Estetrol (E4) | Strong Hydrogen Bonding | Hydrogen Bonding | High |

| This compound | Strong Hydrogen Bonding | Interaction lost/disrupted due to steric hindrance and lack of H-bond donor | Lower (if bound directly without hydrolysis) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.comddg-pharmfac.net These mathematical models are invaluable for predicting the activity of novel compounds and for understanding which molecular features are key to their function. ddg-pharmfac.net

For estrogenic compounds, QSAR models have been successfully developed to predict binding affinities for ERα and ERβ. researchgate.netoup.com These models typically use a "training set" of estrogens with known binding affinities to establish a correlation, which is then validated with a "test set" of different compounds. ddg-pharmfac.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful, as they analyze how the 3D steric and electrostatic fields of a molecule influence its activity. nih.gov

While no specific QSAR models focused solely on this compound were identified, general findings from QSAR studies on steroidal estrogens are applicable:

Electrostatic Fields: The electrostatic potential is dominated by the phenolic A-ring, which is essential for the hydrogen bonds that anchor the ligand. The replacement of a polar hydroxyl group at C17 with a less polar acetate group would change the electrostatic map of the molecule, impacting its interactions. nih.gov

QSAR models rely on calculating various molecular descriptors that quantify these properties.

| Descriptor Class | Example Descriptor | Relevance to Estrogen Receptor Binding |

|---|---|---|

| Electronic | Partial Atomic Charges | Describes potential for electrostatic and hydrogen bond interactions (e.g., with Glu353, Arg394). researchgate.net |

| Topological | Molecular Connectivity Indices | Relates to molecular size, shape, and degree of branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity, which influences entry into the LBP and hydrophobic interactions. |

| 3D/Steric | Molecular Volume / Surface Area | Relates to the physical fit of the ligand within the receptor pocket. |

Comparative Analysis of the Acetate Group's Influence on Pharmacophore Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For classical estrogen receptor agonists, the key pharmacophore features include:

A hydrogen bond donor/acceptor feature (the phenolic A-ring).

A hydrophobic steroid scaffold.

A second hydrogen bond donor/acceptor feature at the D-ring end, separated by a specific distance.

The introduction of an acetate group at the C17 position of estetrol profoundly influences these features.

Hydrogen Bonding: The essential C3 phenolic hydroxyl group is preserved in this compound, maintaining the primary anchor point. However, the C17β-hydroxyl group, a key hydrogen bond donor, is replaced by the C17-acetate group. The acetate's carbonyl oxygen can only act as a hydrogen bond acceptor, and its orientation may not be optimal for interaction. This change disrupts the established hydrogen bond network at the D-ring end of the LBP, particularly the interaction with His524. mdpi.com

Ultimately, the most significant influence of the 17-acetate group may be its function as a pro-drug moiety. nih.gov By masking the C17-hydroxyl, the acetate group creates a derivative that is likely less active on its own but can be metabolized in the body to release the highly active parent compound, estetrol. This strategy is often used to modify the pharmacokinetic properties of a drug.

| Pharmacophore Feature | Estetrol (E4) | This compound | Impact of Acetylation |

|---|---|---|---|

| C3 Phenolic OH | Present (H-bond donor/acceptor) | Present (H-bond donor/acceptor) | None |

| C17 Group | Hydroxyl (H-bond donor/acceptor) | Acetate (H-bond acceptor only, bulkier) | Loss of H-bond donor capability; increased steric bulk. |

| Hydrophobic Core | Steroid scaffold | Steroid scaffold | Increased overall lipophilicity. |

| Binding Hypothesis | Direct agonist binding | Acts as a pro-drug, requiring hydrolysis to estetrol for full activity nih.gov | Alters mechanism of action from direct binding to metabolic activation. |

Future Research Directions and Unexplored Avenues for Estetrol 17 Acetate

Elucidation of Novel Biosynthetic or Metabolic Pathways for Estetrol (B1671307) Acetate (B1210297) Forms

A fundamental area of future research is the comprehensive mapping of the metabolic pathways of Estetrol 17-Acetate. While the metabolism of the parent compound, Estetrol, is characterized by extensive glucuronidation and sulfation with minimal oxidative metabolism, the introduction of an acetate group at the C17 position could significantly alter its metabolic fate.

Future investigations should focus on identifying the specific esterase enzymes responsible for the hydrolysis of this compound back to its active parent form, Estetrol. This is a critical step as the rate and location of this conversion will directly influence the compound's pharmacokinetics and tissue-specific activity. Comparative in vitro studies using human liver and intestinal microsomes could provide initial data on the stability of the acetate ester and the kinetics of its hydrolysis.

Furthermore, it is crucial to explore whether this compound itself can be a substrate for phase II metabolizing enzymes prior to hydrolysis. This would involve investigating its potential for direct glucuronidation or sulfation at the remaining free hydroxyl groups on the steroid's A-ring. Such studies would clarify whether the compound follows a distinct metabolic route compared to Estetrol, potentially leading to the formation of novel, yet-to-be-identified metabolites.

Table 1: Potential Areas of Investigation for this compound Metabolism

| Research Question | Proposed In Vitro/In Silico Approach | Rationale |

| What is the rate of hydrolysis of this compound to Estetrol? | Incubation with human liver and intestinal S9 fractions; kinetic analysis using LC-MS/MS. | To determine the prodrug conversion rate and predict the bioavailability of the active parent compound. |

| Which human esterases are responsible for the hydrolysis? | Screening against a panel of recombinant human carboxylesterases (e.g., hCE1, hCE2). | To identify key enzymes involved, allowing for prediction of inter-individual variability and potential drug-drug interactions. |

| Can this compound undergo direct phase II metabolism? | Incubation with human UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to monitor for direct conjugation of the ester. | To explore alternative metabolic pathways that may be unique to the acetylated form and could influence its clearance and activity. |

| What are the structures of novel metabolites? | High-resolution mass spectrometry and NMR spectroscopy of metabolites generated from in vitro systems. | To fully characterize the metabolic profile and identify any unique or pharmacologically active metabolites. |

Investigation of Non-Estrogen Receptor Mediated Mechanisms of this compound (if indicated by future research)

The biological effects of estrogens are not solely mediated by the classical nuclear estrogen receptors (ERα and ERβ). There is a growing body of evidence for rapid, non-genomic actions initiated at the cell membrane, often involving the G protein-coupled estrogen receptor (GPER). Given that Estetrol exhibits a unique profile of ERα activation with minimal GPER interaction, a compelling avenue for future research is to determine if the addition of the 17-acetate moiety alters this receptor interaction profile.

Initial studies should involve competitive binding assays to quantify the binding affinity of this compound for GPER, as well as for ERα and ERβ, to see if the acetate group modifies receptor selectivity. Subsequent functional assays, such as measuring cyclic AMP (cAMP) production or calcium mobilization in GPER-expressing cells, could then determine if any binding translates into agonistic or antagonistic activity. Should this compound show significant GPER activity, this would represent a major divergence from its parent compound and open up entirely new areas of investigation into its potential physiological roles and therapeutic applications, particularly in tissues where GPER is highly expressed, such as the cardiovascular and central nervous systems.

Development of Advanced In Vitro Organ-on-a-Chip Models for Mechanistic Studies

To gain deeper insights into the tissue-specific metabolism and action of this compound, future research should leverage advanced in vitro models like organ-on-a-chip (OOC) technology. These microfluidic devices, which recapitulate the three-dimensional architecture and function of human organs, offer a more physiologically relevant environment than traditional 2D cell cultures.

For instance, a "liver-on-a-chip" model could be used to study the first-pass metabolism of this compound in a dynamic system that mimics hepatic blood flow. This would provide more accurate data on the rate of hydrolysis and subsequent conjugation compared to static well-plate assays. Furthermore, multi-organ chips, such as a "gut-liver-on-a-chip," could be developed to simulate the entire process of oral absorption and first-pass metabolism, offering a powerful tool for understanding the compound's bioavailability. These models would also be invaluable for investigating the compound's effects on specific cell types within a complex tissue environment, providing mechanistic insights that are difficult to obtain from animal models.

Utilization of this compound in the Discovery of New Steroid Modulators

The unique four-hydroxyl group structure of the parent molecule, Estetrol, makes it an attractive scaffold for medicinal chemists. This compound, as a selectively modified version, could serve as a valuable starting point or synthetic intermediate for the creation of novel steroid modulators.

Future research in this area could involve the chemical modification of the remaining hydroxyl groups on the A-ring of this compound to create a library of new derivatives. These modifications could be designed to fine-tune the compound's properties, such as its receptor binding profile, metabolic stability, or tissue selectivity. For example, the addition of bulky groups to the A-ring could sterically hinder interaction with certain metabolizing enzymes or alter the binding pose within the estrogen receptor ligand-binding pocket. This approach could lead to the discovery of new selective estrogen receptor modulators (SERMs) with unique pharmacological profiles, potentially offering improved therapeutic windows for a variety of conditions.

Environmental Fate and Impact Studies of this compound in Laboratory Settings

As with any synthetic compound intended for widespread use, understanding the potential environmental fate and impact of this compound is a crucial area for future research. Although it is a derivative of a natural estrogen, its synthetic acetate group may alter its environmental persistence and behavior.

Laboratory-based studies should be designed to assess the biodegradability of this compound in relevant environmental matrices, such as water and sediment. Standard OECD (Organisation for Economic Co-operation and Development) test guidelines for assessing ready biodegradability could be employed. These studies would determine if microorganisms in wastewater treatment plants or natural aquatic environments can efficiently hydrolyze the ester bond and degrade the parent Estetrol molecule.

Furthermore, ecotoxicological studies using representative aquatic organisms, such as algae, daphnids, and fish, are necessary to evaluate the potential for endocrine-disrupting effects on non-target species. Comparing the ecotoxicity of this compound to that of Estetrol and other estrogens, like 17β-Estradiol, would provide a comprehensive risk assessment profile.

Table 2: Key Parameters for Laboratory-Based Environmental Assessment of this compound

| Environmental Parameter | Test System/Methodology | Endpoint/Objective |

| Hydrolytic Stability | Abiotic hydrolysis studies at various pH levels (e.g., OECD Guideline 111). | To determine the stability of the ester bond in aqueous environments and its potential to revert to the parent compound without biological aid. |

| Ready Biodegradability | Aerobic biodegradation tests using activated sludge (e.g., OECD Guideline 301). | To assess the potential for removal in wastewater treatment plants and its persistence in the environment. |

| Aquatic Toxicity (Acute) | Short-term toxicity tests with Daphnia magna (e.g., OECD Guideline 202) and fish (e.g., OECD Guideline 203). | To determine the concentration at which the compound causes acute harm to aquatic invertebrates and vertebrates. |

| Endocrine Disruption (in vitro) | Yeast Estrogen Screen (YES) or other receptor-based assays. | To evaluate the estrogenic activity of the compound and its potential to interfere with the endocrine systems of wildlife. |

| Endocrine Disruption (in vivo) | Fish Short Term Reproduction Assay (e.g., OECD Guideline 229). | To assess the in vivo effects on reproductive endpoints in a vertebrate model. |

Q & A

Q. How should large datasets (e.g., metabolomics) from this compound studies be archived and shared?

- Methodology : Deposit raw data in public repositories (e.g., MetaboLights) using ISA-Tab format. Include metadata on instrumentation (e.g., LC-MS model, column type) and processing software (e.g., XCMS, MS-DIAL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.